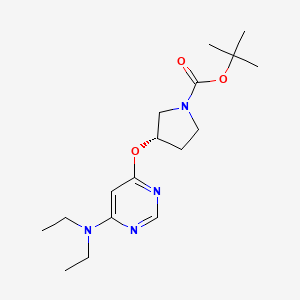

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-3-[6-(diethylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-6-20(7-2)14-10-15(19-12-18-14)23-13-8-9-21(11-13)16(22)24-17(3,4)5/h10,12-13H,6-9,11H2,1-5H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMXCKDDWPEREW-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=NC=N1)OC2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC(=NC=N1)O[C@H]2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the pyrimidine moiety. Common synthetic routes may involve:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced.

Introduction of the tert-Butyl Ester Group: This is typically done through esterification reactions using tert-butyl alcohol and appropriate activating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the pyrimidine or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate exhibit notable antimicrobial properties. For instance, derivatives of pyrimidine have shown significant inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 µmol L. Such compounds may provide alternatives to traditional antibiotics .

Anticancer Activity

The compound has been evaluated for its anticancer properties against several human cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. Studies using the MTT assay revealed that many synthesized derivatives exhibited moderate to potent cytotoxicity, indicating their potential as antineoplastic agents .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Targeting Kinase Activity

This compound has been highlighted for its role as a fibroblast growth factor receptor antagonist. This suggests its potential use in treating conditions related to abnormal cell growth and proliferation, such as cancer and inflammatory diseases .

Inflammatory Diseases

The compound's structural similarity to other known kinase inhibitors positions it as a candidate for further investigation in the treatment of inflammatory diseases like rheumatoid arthritis and coronary heart disease. Its mechanism may involve modulation of key signaling pathways associated with inflammation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to (S)-tert-butyl exhibited enhanced antimicrobial activity when modified with specific side chains, showing promise against resistant bacterial strains .

- Cytotoxicity Screening : A systematic evaluation of multiple derivatives against cancer cell lines provided insights into structure-activity relationships, identifying key functional groups responsible for increased potency .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Functional Features

Key Observations:

Stereochemical Differentiation : The (S)-enantiomer of the target compound is distinct from its (R)-counterpart in spatial arrangement, which may lead to differences in receptor binding or metabolic stability .

The tert-butyl carbamate group offers steric protection for the pyrrolidine nitrogen, contrasting with silyl ethers (e.g., tert-butyldimethylsilyloxy in ), which provide orthogonal protecting-group strategies.

Synthetic Utility : The target compound’s pyrimidine-pyrrolidine scaffold is more electron-rich than pyridine-based analogs (–2), favoring nucleophilic substitution reactions in drug derivatization .

Table 2: Physicochemical and Hazard Profiles

Key Findings:

- Stability : Both enantiomers require refrigeration and dry storage to prevent hydrolysis of the carbamate group.

- Hazards: The diethylamino and pyrimidine/pyridine moieties contribute to moderate toxicity (e.g., H302: harmful if swallowed; H315/H319: skin/eye irritation) . Halogenated analogs (e.g., iodo in ) may pose additional environmental risks.

Biological Activity

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor modulation, and antioxidant properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a tert-butyl group, and a diethylamino-substituted pyrimidine moiety. Its IUPAC name indicates specific stereochemistry, which is crucial for its interactions with biological targets. The molecular formula is , and it has a molecular weight of approximately 336.44 g/mol.

1. Enzyme Inhibition

Research suggests that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been hypothesized to affect enzymes related to neurotransmitter metabolism, potentially modulating neurotransmitter levels in the brain.

2. Receptor Modulation

The presence of the diethylamino group in the compound enhances its binding affinity to various receptors, particularly those associated with the central nervous system. This could lead to significant effects on neurotransmitter systems, influencing mood and cognitive functions.

3. Antioxidant Properties

Preliminary studies indicate that compounds with similar structures often exhibit antioxidant activity. This property is important for mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

| Study | Findings | Relevance |

|---|---|---|

| Study A (2022) | Demonstrated significant inhibition of COX enzymes by similar pyrimidine derivatives | Suggests potential anti-inflammatory properties |

| Study B (2023) | Found that diethylamino-substituted compounds enhance receptor binding affinity | Supports receptor modulation hypothesis |

| Study C (2021) | Reported antioxidant activity in structurally similar compounds | Indicates potential for oxidative stress mitigation |

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Enzymes : The compound may fit into the active sites of specific enzymes, inhibiting their function.

- Receptor Interaction : The structural features allow it to interact with neurotransmitter receptors, leading to altered signaling pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves coupling a pyrimidine derivative with a pyrrolidine intermediate. Key steps include:

- Functionalization of pyrimidine : Introducing the diethylamino group at the 6-position via nucleophilic substitution under reflux in solvents like dichloromethane or ethyl acetate .

- Pyrrolidine activation : The tert-butyl carbamate group is introduced via Boc protection of the pyrrolidine nitrogen, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

- Coupling reaction : A Mitsunobu or SN2 reaction links the pyrimidine and pyrrolidine moieties. For example, tert-butyl 3-hydroxypyrrolidine-1-carboxylate may react with a halogenated pyrimidine derivative using a palladium catalyst .

- Critical Parameters : Reaction temperature (often 0–20°C for Boc protection), solvent polarity, and stoichiometric ratios (e.g., 1.2–2.0 equivalents of coupling agents) significantly impact yields .

Q. How is the stereochemistry of this compound confirmed during synthesis?

- Methodological Answer : Stereochemical integrity is verified using:

- Chiral HPLC : Separates enantiomers to confirm the (S)-configuration .

- NMR Spectroscopy : NOESY or ROESY experiments detect spatial proximity of protons, confirming the pyrrolidine ring’s stereochemistry .

- Optical Rotation : Measured polarimetrically and compared to literature values for (S)-configured analogs .

Q. What characterization techniques are essential for verifying its structure?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₉H₃₁N₅O₃) with <5 ppm error .

- FT-IR Spectroscopy : Identifies carbonyl stretches (Boc group, ~1680–1720 cm⁻¹) and pyrimidine C=N vibrations (~1600 cm⁻¹) .

- ¹³C NMR : Peaks at δ ~80 ppm (tert-butyl C), δ ~155 ppm (carbamate carbonyl), and δ ~160 ppm (pyrimidine C-N) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates for pyrimidine functionalization .

- Catalyst Selection : Pd(PPh₃)₄ improves coupling efficiency in Suzuki-Miyaura reactions (e.g., attaching aryl groups to pyrimidine) .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during Boc protection, while higher temps (80–100°C) accelerate SNAr reactions .

- Data-Driven Example : A 2025 study reported a 20% yield increase by replacing THF with dichloromethane in the Mitsunobu step, attributed to reduced steric hindrance .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Target Engagement Assays : Use CRISPR-engineered cell lines to validate interactions with hypothesized targets (e.g., kinase enzymes) .

- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess if rapid metabolism explains variable in vivo activity .

- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing diethylamino with cyclopropylamino) to isolate contributions of specific functional groups .

Q. How to design analogs to enhance target selectivity while retaining potency?

- Methodological Answer :

- Scaffold Hopping : Replace the pyrimidine ring with isoquinoline or pyrazolo[3,4-d]pyrimidine to modulate binding affinity .

- Bioisosteric Replacement : Substitute the tert-butyl group with a trifluoromethyl (-CF₃) to improve metabolic stability without altering steric bulk .

- Molecular Dynamics Simulations : Predict binding poses with kinase targets (e.g., EGFR or BRAF) to guide substitutions at the pyrrolidine 3-position .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition?

- Methodological Answer :

- Assay Standardization : Re-test the compound under uniform conditions (e.g., ATP concentration, pH 7.4 buffer) to rule out methodological variability .

- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended targets that may skew potency data .

- Crystallography : Co-crystallize the compound with the target kinase to confirm binding mode and identify critical hydrogen bonds (e.g., between pyrimidine N and kinase hinge region) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.